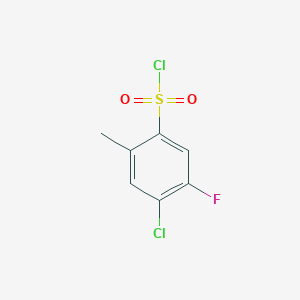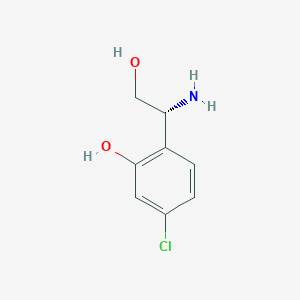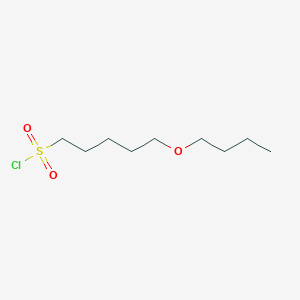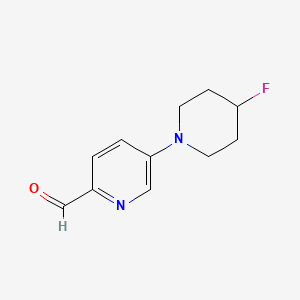
2,2-Dimethoxyethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxyethane-1-sulfonamide is an organic compound with the chemical formula C4H11NO4S. It belongs to the class of sulfonamides, which are widely used in chemical synthesis, particularly as solvents for chemical reactions. This compound is a water-soluble, colorless solid that has been studied for its unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most typical method for the synthesis of sulfonamides, including 2,2-Dimethoxyethane-1-sulfonamide, involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Another efficient method involves the NH4I-mediated reaction of sodium sulfinates and amines. This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups .
Industrial Production Methods
Industrial production methods for sulfonamides typically involve large-scale reactions using the same principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxyethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or primary amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines .
Aplicaciones Científicas De Investigación
2,2-Dimethoxyethane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, herbicides, and pesticides.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine to treat livestock diseases.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Uniqueness
2,2-Dimethoxyethane-1-sulfonamide is unique due to its specific chemical structure, which provides distinct physical and chemical properties. Its water solubility and stability make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H11NO4S |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
2,2-dimethoxyethanesulfonamide |
InChI |
InChI=1S/C4H11NO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |
Clave InChI |
FFZDVHQMCBEJGF-UHFFFAOYSA-N |
SMILES canónico |
COC(CS(=O)(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



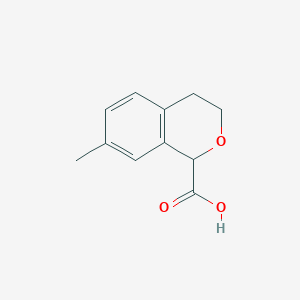
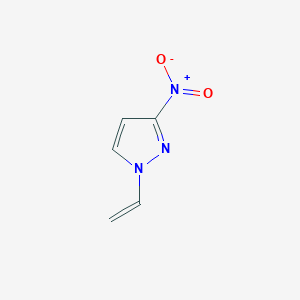

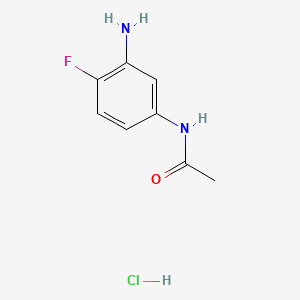
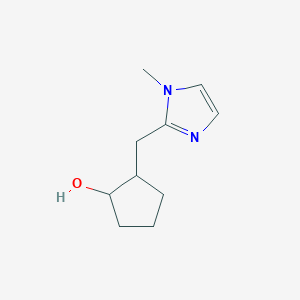
nitrosoamine](/img/structure/B13626181.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
